molecular formula C14H20BrNO2 B5013687 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol

4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol

Cat. No. B5013687
M. Wt: 314.22 g/mol
InChI Key: NQRRMUBHDRADAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol acts as a selective β3-adrenergic receptor agonist, binding to and activating the β3-adrenergic receptor. This leads to the activation of the cAMP-PKA signaling pathway, which promotes lipolysis and thermogenesis in adipose tissue. This compound also activates the AMPK signaling pathway, which enhances glucose uptake and metabolism in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases energy expenditure and promotes fat metabolism, leading to weight loss and improved metabolic health. This compound also improves glucose tolerance and insulin sensitivity, reducing the risk of diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is that it is a selective β3-adrenergic receptor agonist, meaning it specifically targets the β3-adrenergic receptor without affecting other receptors. This allows for more precise and accurate experiments. However, one limitation of using this compound is that it has a short half-life, meaning it is quickly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of this compound in the body during experiments.

Future Directions

There are several future directions for the study of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol. One area of research is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another area of research is the investigation of the cardioprotective effects of this compound and its potential use in the treatment of cardiovascular diseases. Additionally, the mechanisms underlying the effects of this compound on energy metabolism and glucose homeostasis need to be further elucidated.

Synthesis Methods

The synthesis of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of 4-bromo-2-methoxyphenol with 3-methyl-1-piperidinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and hydrolysis, to yield the final product.

Scientific Research Applications

4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and promote fat metabolism, making it a promising candidate for anti-obesity drugs. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential use in treating diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.

properties

IUPAC Name

4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)7-13(18-2)14(11)17/h6-7,10,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRRMUBHDRADAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.